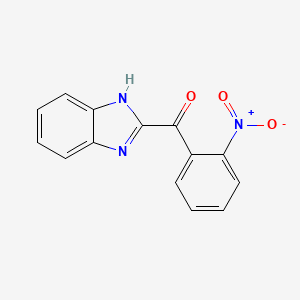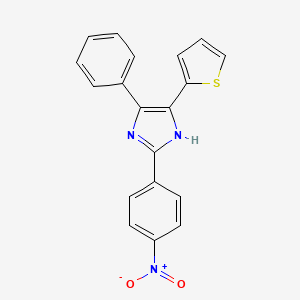
Methylenecyclodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylenecyclodecane is a cycloalkane compound characterized by a ten-membered carbon ring with a methylene group attached This compound falls under the category of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methylenecyclodecane can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired this compound. Another method involves the use of Tebbe’s reagent, which facilitates the conversion of cyclodecanone to this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methylenecyclodecane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cyclodecanone or cyclodecanoic acid, while reduction can produce cyclodecanol.
Wissenschaftliche Forschungsanwendungen
Methylenecyclodecane has a wide range of applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.
Biology: this compound is used in studies involving the structural analysis of cycloalkanes and their interactions with biological molecules.
Medicine: Research on this compound explores its potential therapeutic properties and its role in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of methylenecyclodecane involves its interaction with molecular targets and pathways within biological systems. The compound can modulate various biochemical processes, including enzyme activity and receptor binding. The specific molecular targets and pathways depend on the context of its application and the nature of the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylenecyclodecane can be compared with other cycloalkanes, such as:
- Cyclopropane
- Cyclobutane
- Cyclopentane
- Cyclohexane
- Cyclooctane
Uniqueness
This compound is unique due to its ten-membered ring structure, which imparts distinct chemical and physical properties. Compared to smaller cycloalkanes, this compound exhibits lower ring strain and greater stability. Its larger ring size also allows for more diverse chemical modifications and applications .
Eigenschaften
CAS-Nummer |
3817-57-0 |
|---|---|
Molekularformel |
C11H20 |
Molekulargewicht |
152.28 g/mol |
IUPAC-Name |
methylidenecyclodecane |
InChI |
InChI=1S/C11H20/c1-11-9-7-5-3-2-4-6-8-10-11/h1-10H2 |
InChI-Schlüssel |
DHNLLZWVLDZCFD-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CCCCCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


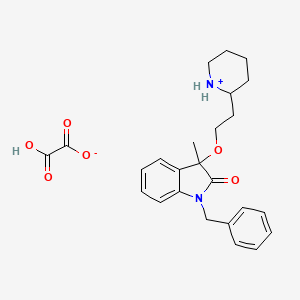
![[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,4-dimethylbenzoate](/img/structure/B14164305.png)
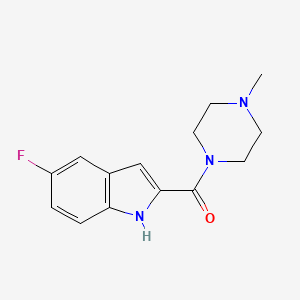

![5-[C-(4-fluorophenyl)-N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]carbonimidoyl]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B14164324.png)
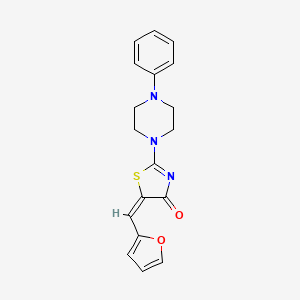
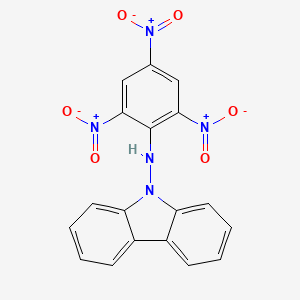
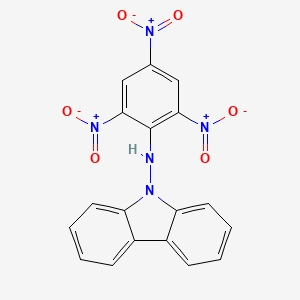
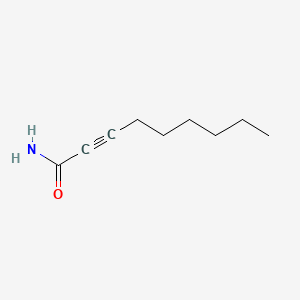
![3-(4-ethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium](/img/structure/B14164360.png)

